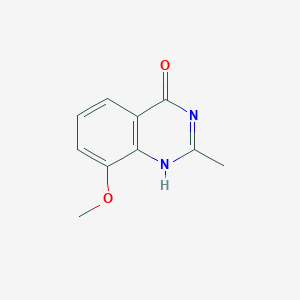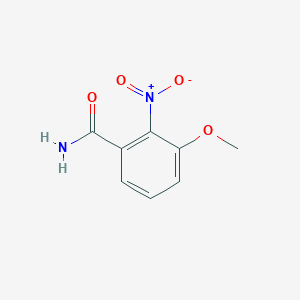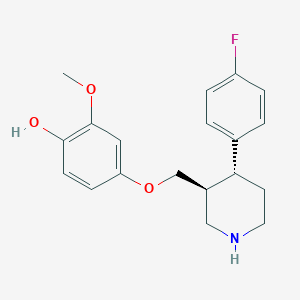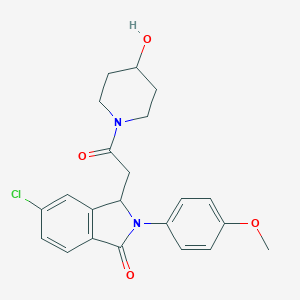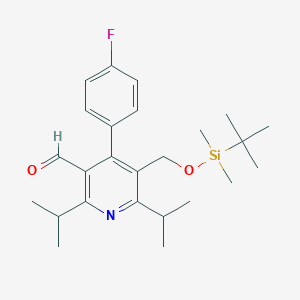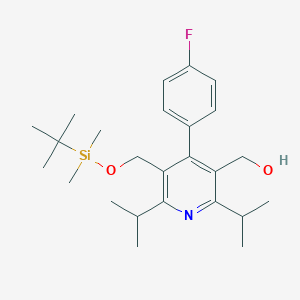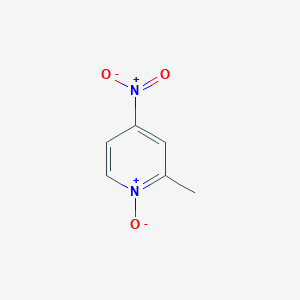
N-Formil N,N-Didesmetil Sibutramina
Descripción general
Descripción
N-Formyl N,N-Didesmethyl Sibutramine (N-FDS) is an organic compound belonging to the family of substituted amines. It is a derivative of sibutramine, a drug used to treat obesity. N-FDS is a potent and selective serotonin reuptake inhibitor (SSRI) and is used in scientific research to study the effects of serotonin reuptake inhibition on the body and brain.
Aplicaciones Científicas De Investigación
Detección en Suplementos Dietéticos
La N-Formil N,N-Didesmetil Sibutramina se analiza a menudo en el contexto de la detección de adulteración ilegal en suplementos dietéticos para perder peso. Utilizando técnicas avanzadas como LC-MS/MS, los investigadores pueden determinar la presencia y concentración de este compuesto, que es un metabolito de la sibutramina .
Investigación de Metabolitos
Como metabolito de la sibutramina, la this compound es crucial para comprender la farmacocinética y el metabolismo de la sibutramina. Los estudios se centran en cómo se procesa en el cuerpo y su contribución al efecto general del fármaco original .
Estudios Farmacológicos
La investigación sobre los efectos farmacológicos de la this compound ayuda a comprender su papel en la supresión del apetito y la ingesta de energía, que son factores clave en el control del peso y el tratamiento de la obesidad .
Toxicología y Evaluación de Seguridad
Se realizan estudios toxicológicos para evaluar el perfil de seguridad de la this compound. Esto incluye determinar sus posibles efectos secundarios, niveles de toxicidad y contraindicaciones, especialmente porque la sibutramina se ha relacionado con riesgos cardiovasculares .
Patrones de Referencia Química
La this compound sirve como patrón de referencia química en la química analítica. Ayuda a calibrar instrumentos y validar métodos utilizados en el análisis de productos farmacéuticos .
Cumplimiento Normativo
Este compuesto también es significativo en el cumplimiento normativo, donde su detección en productos puede conducir a acciones de cumplimiento debido a su asociación con sustancias prohibidas en varias regiones .
Investigación de Química Sintética
En química sintética, la this compound se utiliza para estudiar la síntesis y propiedades de compuestos relacionados, lo que puede conducir al desarrollo de nuevos fármacos .
Herramienta Educativa
Por último, se puede utilizar como herramienta educativa en entornos académicos, enseñando a los estudiantes sobre el diseño de fármacos, la farmacología y las técnicas analíticas a través de ejemplos prácticos y estudios de casos .
Mecanismo De Acción
Target of Action
N-Formyl N,N-Didesmethyl Sibutramine primarily targets neurotransmitters in the brain, specifically norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT) , and to a lesser extent, dopamine . These neurotransmitters play a crucial role in mood regulation and appetite control.
Mode of Action
The compound works by inhibiting the reuptake of these neurotransmitters at the neuronal synapse . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signal transmission.
Biochemical Pathways
The increased levels of neurotransmitters in the synaptic cleft can affect various biochemical pathways. For instance, the elevated serotonin levels can lead to enhanced satiety signals in the brain, thereby reducing food intake .
Result of Action
The primary molecular and cellular effect of N-Formyl N,N-Didesmethyl Sibutramine’s action is the increased presence of neurotransmitters in the synaptic cleft. This increase enhances neurotransmission, leading to a decrease in appetite and an increase in energy expenditure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Formyl N,N-Didesmethyl Sibutramine. For instance, the compound should be handled in a well-ventilated place to avoid dust or aerosol formation . Additionally, it should be stored at -20°C to ensure its stability .
Safety and Hazards
Análisis Bioquímico
Cellular Effects
As an intermediate of a Sibutramine metabolite, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an intermediate of a Sibutramine metabolite, it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
N-[1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c1-12(2)10-15(18-11-19)16(8-3-9-16)13-4-6-14(17)7-5-13/h4-7,11-12,15H,3,8-10H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVDPOSYKKHSFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517661 | |
| Record name | N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84467-85-6 | |
| Record name | N-[1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl]formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84467-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Formyl N,N-didesmethyl sibutramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80517661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-FORMYL N,N-DIDESMETHYL SIBUTRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P623ZR3N4K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B19151.png)
